molecular formula C13H18ClNO2 B6301019 5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride CAS No. 2097068-63-6

5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride

Cat. No.: B6301019
CAS No.: 2097068-63-6
M. Wt: 255.74 g/mol
InChI Key: BXNQKJOCJLIOCA-UHFFFAOYSA-N
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Description

5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of a phenyl group attached to the pyrrolidine ring, which enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst.

    Esterification: The carboxylic acid group on the pyrrolidine ring is esterified using ethanol and a suitable acid catalyst, such as sulfuric acid, to form the ethyl ester.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the ethyl ester with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the phenyl group or the pyrrolidine ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to reduce the ester group to an alcohol or to reduce any oxidized derivatives back to the original compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.

Major Products

    Oxidation: Oxidized derivatives such as phenyl-pyrrolidine-3-carboxylic acid.

    Reduction: Reduced derivatives such as 5-Phenyl-pyrrolidine-3-carboxylic acid ethyl alcohol.

    Substitution: Substituted derivatives with various functional groups replacing the phenyl or ester groups.

Scientific Research Applications

5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group enhances the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A similar compound with a pyrrolidine ring and two carbonyl groups.

    Prolinol: A pyrrolidine derivative with a hydroxyl group.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.

Uniqueness

5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential biological activity. The combination of the pyrrolidine ring and the ethyl ester group also contributes to its distinct chemical properties and applications.

Properties

IUPAC Name

ethyl 5-phenylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10;/h3-7,11-12,14H,2,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNQKJOCJLIOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(NC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097068-63-6
Record name 3-Pyrrolidinecarboxylic acid, 5-phenyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097068-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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